9-[2-(Diethylphosphonomethoxy)propyl-d6] adenine is a deuterated derivative of adenine, a purine nucleobase that is a fundamental component of nucleic acids. This compound is notable for its incorporation of a diethylphosphonomethoxy group, which enhances its biochemical properties and potential applications in research and pharmaceuticals. The deuteration (introduction of deuterium) can improve the stability and solubility of the compound, making it useful in various scientific studies.
The synthesis of 9-[2-(Diethylphosphonomethoxy)propyl-d6] adenine typically involves several key steps:
Technical details regarding these methods can be found in patent literature, which outlines specific reaction conditions, yields, and purification techniques .
The molecular structure of 9-[2-(Diethylphosphonomethoxy)propyl-d6] adenine can be represented as follows:
The structure features a purine base (adenine) with a diethylphosphonomethoxy side chain attached at the 9-position, which plays a crucial role in its biological function.
The compound's structural data can be accessed through chemical databases such as PubChem, which provide information on its molecular geometry and potential conformations .
9-[2-(Diethylphosphonomethoxy)propyl-d6] adenine can participate in various chemical reactions typical for phosphonated nucleosides:
Technical details regarding these reactions include specific conditions such as pH levels, temperature, and catalysts used .
The mechanism of action for 9-[2-(Diethylphosphonomethoxy)propyl-d6] adenine primarily involves its interaction with viral polymerases and other nucleic acid-related enzymes:
Data supporting these mechanisms often come from biochemical assays that demonstrate the compound's efficacy against specific viral targets .
Relevant analyses include spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which provide insights into its purity and structural integrity .
9-[2-(Diethylphosphonomethoxy)propyl-d6] adenine has several applications in scientific research:
These applications highlight the compound's versatility and importance in both basic research and pharmaceutical development .
Isotopic labeling, particularly with stable isotopes like deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), has become indispensable in antiviral drug discovery and development. The primary roles of deuterium incorporation in compounds such as 9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine include:
Metabolic Stability Enhancement: Deuterium substitution at carbon-hydrogen bonds critical for metabolism exploits the Kinetic Isotope Effect (KIE). The increased mass of deuterium compared to hydrogen strengthens the C-D bond, potentially reducing the rate of oxidative metabolism by cytochrome P450 enzymes. This attenuation of first-pass metabolism can enhance bioavailability and prolong systemic exposure, allowing researchers to study the compound's intrinsic antiviral activity with reduced metabolic interference [6]. Although primarily a research tool in this context, the principle is leveraged therapeutically in other deuterated drugs (e.g., deutetrabenazine).
Tracing Drug Distribution and Metabolism: Deuterated ANPs serve as internal standards in mass spectrometry-based assays. Their near-identical chemical behavior to non-deuterated analogues, coupled with a distinct mass difference, enables precise quantification in complex biological matrices (e.g., plasma, tissues, cells). This allows accurate pharmacokinetic profiling—determining parameters like absorption, distribution, metabolism, and excretion (ADME)—without isotopic interference [6] [9]. For instance, Triazavirin labeled with ²H, ¹³C, and ¹⁵N demonstrated the utility of multi-isotope labeling for tracking drug and metabolite concentrations in biological fluids [9].
Mechanistic Probe Development: Deuterium labeling enables detailed studies of metabolic pathways and activation mechanisms. By tracking the deuterium atoms through metabolic conversions (e.g., enzymatic phosphorylation, hydrolysis of ester prodrugs), researchers can elucidate the activation pathway of phosphonate prodrugs like tenofovir disoproxil and identify potential metabolic bottlenecks or off-target effects [6].
Technological Advancements: Recent innovations have significantly improved deuterium labeling efficiency for molecules like ANPs:
Adenine-NH₂ — CH₂ — *CH₂ — *CH₂ — CH₃
becomes Adenine-NH₂ — CH₂D — CD₂ — CD₃
after deuteration.9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine is intrinsically linked to the acyclic nucleoside phosphonate (ANP) family, serving as a deuterated version of a key tenofovir precursor. Its structural and functional relationships to clinically significant antivirals are fundamental to its research relevance:
Direct Prodrug Relationship: This deuterated compound is a structural analogue of (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine (CAS 180587-75-1, Molecular Weight: 343.32 g/mol, C₁₃H₂₂N₅O₄P) [7] [10], which is itself the diethyl ester prodrug form of tenofovir (PMPA). Tenofovir is the active metabolite clinically administered as the prodrugs tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF). Hydrolysis of the diethyl ester moiety in vivo yields the active diphosphorylated metabolite, tenofovir diphosphate, which acts as a chain-terminating inhibitor of viral polymerases [2] [5] [10].
Evolution of ANP Therapeutics: The development of tenofovir and its prodrugs exemplifies the successful trajectory of ANP research:
Ether Oxygen Chelation: A critical structural feature is the ether oxygen atom in the aliphatic chain (e.g., -O-CH₂- in PMEA). This oxygen can form a stable 5-membered chelate ring with the neighboring phosphonate group and the Mg²⁺ ion coordinated at the Pα position (M(α)-M(β,γ) binding mode). This intramolecular chelation stabilizes the complex and significantly enhances the compound's suitability as a substrate for polymerases compared to ATP⁴⁻ [8]. This principle extends to the propyl-d₆ analogue discussed here.
Table 2: Key Acyclic Nucleoside Phosphonate (ANP) Analogues and Clinical Derivatives
ANP Compound | Target Viruses | Significance/Evolution | Clinical Prodrug/Form |
---|---|---|---|
HPMPA [(S)-9-(3-Hydroxy-2-phosphonomethoxypropyl)adenine] | Broad-spectrum DNA viruses | First ANP; established pharmacophore; compassionate use (adenovirus conjunctivitis) | None (research) |
Cidofovir (HPMPC) | HCMV, other DNA viruses (e.g., poxviruses) | First approved systemic ANP (HCMV retinitis); broad DNA virus activity | Vistide® (IV) |
Adefovir (PMEA) | HIV, HBV | Proof of concept for anti-HBV/HIV ANPs; nephrotoxicity limited HIV dose | Hepsera® (Dipivoxil, HBV) |
Tenofovir (PMPA) | HIV, HBV | Superior efficacy/safety vs. adefovir for HIV/HBV | Viread® (TDF), various TAF-containing combos (e.g., Biktarvy®, Descovy®) |
9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine | N/A (Research Tool) | Deuterated prodrug intermediate of tenofovir analogue; metabolic tracer | None (research isotope) |
The deuterated analogue 9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine provides a critical research tool within this established ANP framework. By leveraging its isotopic label, researchers can dissect the prodrug activation kinetics, tissue distribution, and intracellular metabolism of tenofovir precursors with high precision, contributing to the understanding and potential optimization of this vital class of antiviral therapeutics [1] [6] [10]. Its primary value lies not in direct therapeutic application, but in enabling the detailed pharmacological investigations that underpin the development and refinement of clinically successful ANP drugs like TDF and TAF.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7